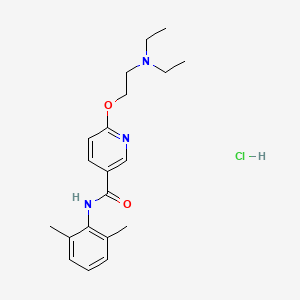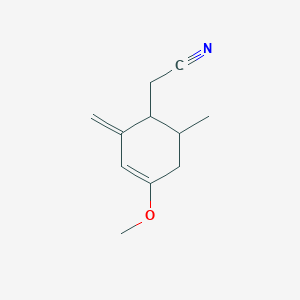
(4-Methoxy-6-methyl-2-methylidenecyclohex-3-en-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-6-methyl-2-methylidenecyclohex-3-en-1-yl)acetonitrile is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a nitrile group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-6-methyl-2-methylidenecyclohex-3-en-1-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of a suitable cyclohexene derivative with a methoxy and methyl group in the presence of a nitrile source. The reaction conditions typically include the use of a solvent such as acetonitrile and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-6-methyl-2-methylidenecyclohex-3-en-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(4-Methoxy-6-methyl-2-methylidenecyclohex-3-en-1-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Methoxy-6-methyl-2-methylidenecyclohex-3-en-1-yl)acetonitrile involves its interaction with molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxy and methyl groups can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexene derivatives with different substituents, such as:
- 4-Methoxy-6-methyl-2-methylidenecyclohex-3-en-1-yl)acetonitrile
- 4-Hydroxy-6-methyl-2-methylidenecyclohex-3-en-1-yl)acetonitrile
Uniqueness
The uniqueness of (4-Methoxy-6-methyl-2-methylidenecyclohex-3-en-1-yl)acetonitrile lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
80050-27-7 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(4-methoxy-6-methyl-2-methylidenecyclohex-3-en-1-yl)acetonitrile |
InChI |
InChI=1S/C11H15NO/c1-8-6-10(13-3)7-9(2)11(8)4-5-12/h6,9,11H,1,4,7H2,2-3H3 |
InChI Key |
PBRCJNRGXMKTPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(=C)C1CC#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromobicyclo[2.1.1]hexane](/img/structure/B14432675.png)
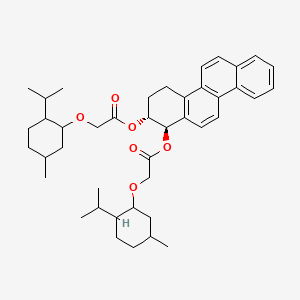


![N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14432695.png)


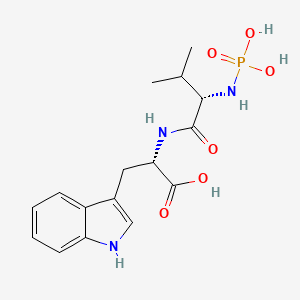
![3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14432715.png)
![1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14432727.png)
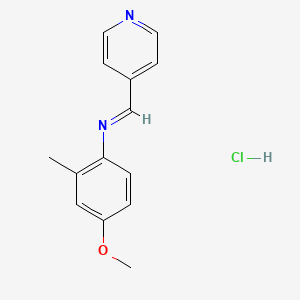
![4-[2-(1,4-dimethoxynaphthalen-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline](/img/structure/B14432738.png)
